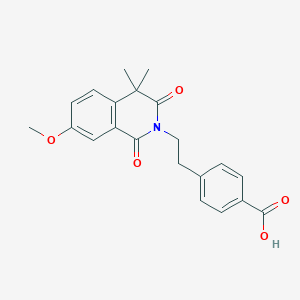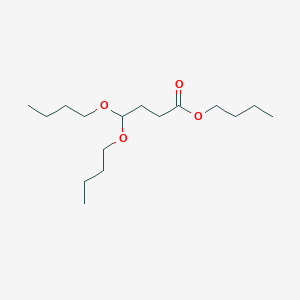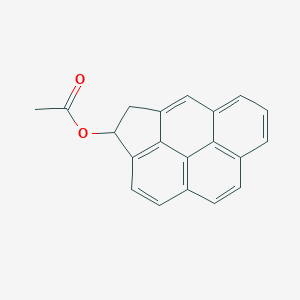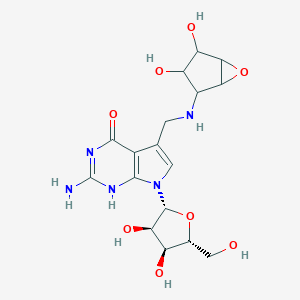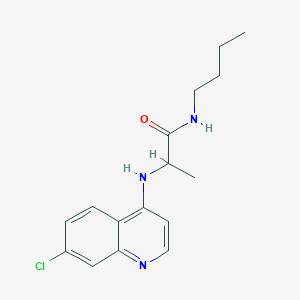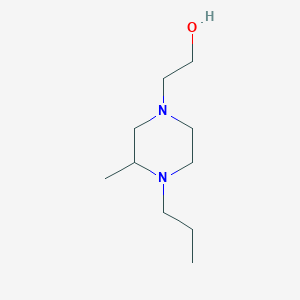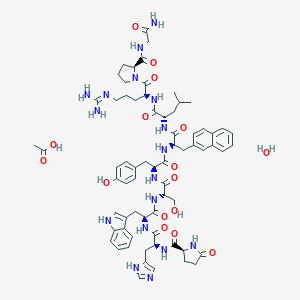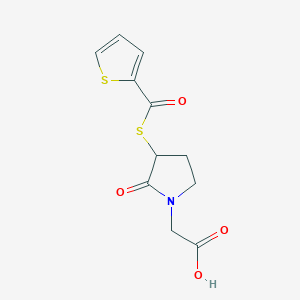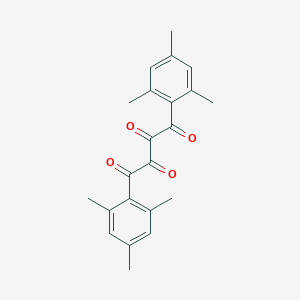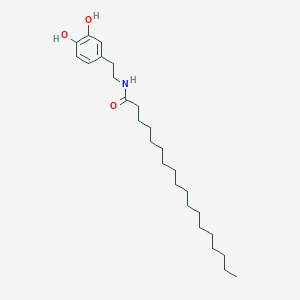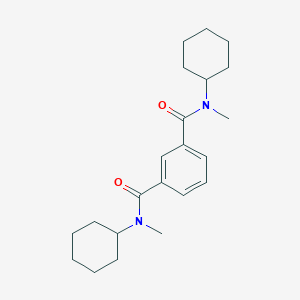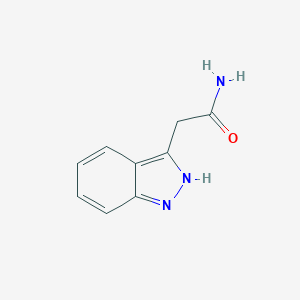
Benzothiazole, 4,5,6,7-tetrahydro-7-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzothiazole, 4,5,6,7-tetrahydro-7-methyl- (BTH) is a heterocyclic organic compound that contains a thiazole ring fused with a benzene ring. BTH is a versatile compound that has been widely used in various fields, including organic synthesis, medicinal chemistry, and material science.
Mécanisme D'action
The mechanism of action of Benzothiazole, 4,5,6,7-tetrahydro-7-methyl- is not fully understood. However, several studies have suggested that Benzothiazole, 4,5,6,7-tetrahydro-7-methyl- exerts its pharmacological activities through the modulation of various signaling pathways, including the NF-κB pathway, MAPK pathway, and PI3K/Akt pathway. Benzothiazole, 4,5,6,7-tetrahydro-7-methyl- has also been reported to induce apoptosis in cancer cells through the activation of caspase-dependent pathways.
Effets Biochimiques Et Physiologiques
Benzothiazole, 4,5,6,7-tetrahydro-7-methyl- has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages. Benzothiazole, 4,5,6,7-tetrahydro-7-methyl- has also been reported to protect against oxidative stress-induced damage by increasing the activity of antioxidant enzymes, such as superoxide dismutase and catalase. Additionally, Benzothiazole, 4,5,6,7-tetrahydro-7-methyl- has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
Benzothiazole, 4,5,6,7-tetrahydro-7-methyl- has several advantages for lab experiments. It is a readily available and inexpensive compound that can be easily synthesized. Benzothiazole, 4,5,6,7-tetrahydro-7-methyl- also exhibits good solubility in various organic solvents, which makes it suitable for use in various experimental setups. However, Benzothiazole, 4,5,6,7-tetrahydro-7-methyl- has certain limitations, such as its low stability under acidic conditions and its low water solubility, which can limit its use in aqueous experimental setups.
Orientations Futures
The potential applications of Benzothiazole, 4,5,6,7-tetrahydro-7-methyl- in various fields are vast, and there are several future directions that can be explored. One potential area of research is the development of novel Benzothiazole, 4,5,6,7-tetrahydro-7-methyl--based compounds with improved pharmacological activities. Another area of research is the investigation of the mechanism of action of Benzothiazole, 4,5,6,7-tetrahydro-7-methyl- and its derivatives. Additionally, the use of Benzothiazole, 4,5,6,7-tetrahydro-7-methyl- in material science and catalysis can also be explored.
Conclusion:
In conclusion, Benzothiazole, 4,5,6,7-tetrahydro-7-methyl- is a versatile compound that has been widely used in various fields, including medicinal chemistry, material science, and organic synthesis. Benzothiazole, 4,5,6,7-tetrahydro-7-methyl- exhibits various pharmacological activities, including anti-inflammatory, antioxidant, antitumor, and antimicrobial activities. The synthesis of Benzothiazole, 4,5,6,7-tetrahydro-7-methyl- can be achieved through several methods, and it has several advantages and limitations for lab experiments. There are several future directions that can be explored in the field of Benzothiazole, 4,5,6,7-tetrahydro-7-methyl- research, and the potential applications of Benzothiazole, 4,5,6,7-tetrahydro-7-methyl- in various fields are vast.
Méthodes De Synthèse
The synthesis of Benzothiazole, 4,5,6,7-tetrahydro-7-methyl- can be achieved through several methods, including the reaction of 2-aminothiophenol with methyl vinyl ketone, the reaction of 2-mercaptobenzothiazole with acrolein, and the reaction of 2-mercaptobenzothiazole with acetone. The most commonly used method is the reaction of 2-aminothiophenol with methyl vinyl ketone. This method involves the condensation of 2-aminothiophenol with methyl vinyl ketone in the presence of a base catalyst to yield Benzothiazole, 4,5,6,7-tetrahydro-7-methyl-.
Applications De Recherche Scientifique
Benzothiazole, 4,5,6,7-tetrahydro-7-methyl- has been widely used in scientific research, particularly in the field of medicinal chemistry. It has been reported to possess various pharmacological activities, including anti-inflammatory, antioxidant, antitumor, and antimicrobial activities. Benzothiazole, 4,5,6,7-tetrahydro-7-methyl- has also been used as a starting material for the synthesis of various bioactive compounds, such as benzothiazole-based anticancer agents.
Propriétés
Numéro CAS |
104468-47-5 |
|---|---|
Nom du produit |
Benzothiazole, 4,5,6,7-tetrahydro-7-methyl- |
Formule moléculaire |
C8H11NS |
Poids moléculaire |
153.25 g/mol |
Nom IUPAC |
7-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole |
InChI |
InChI=1S/C8H11NS/c1-6-3-2-4-7-8(6)10-5-9-7/h5-6H,2-4H2,1H3 |
Clé InChI |
AGHTUFAETQMGJD-UHFFFAOYSA-N |
SMILES |
CC1CCCC2=C1SC=N2 |
SMILES canonique |
CC1CCCC2=C1SC=N2 |
Synonymes |
Benzothiazole, 4,5,6,7-tetrahydro-7-methyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



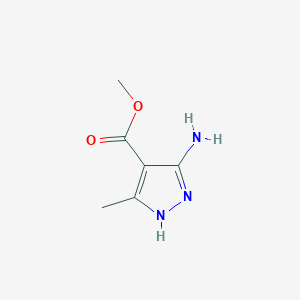
![[(2R,5S)-5-(octadecylcarbamoyloxymethyl)oxolan-2-yl]methyl 2-quinolin-1-ium-1-ylethyl phosphate](/img/structure/B9469.png)
